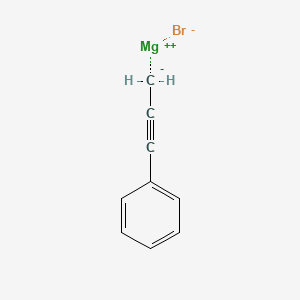

3-Phenylprop-2-yn-1-ylmagnesium bromide

Description

Contextual Role of Organomagnesium Halides in Modern Organic Synthesis

Organomagnesium halides, universally known as Grignard reagents, are a cornerstone of modern organic synthesis. nih.gov Discovered by Victor Grignard in 1900, a breakthrough that earned him the Nobel Prize in Chemistry in 1912, these reagents have the general formula R-Mg-X, where R is an organic group and X is a halogen. nih.gov Their discovery revolutionized the field by providing a relatively simple and effective method for forming new carbon-carbon bonds. nih.gov

The fundamental utility of Grignard reagents stems from the nature of the carbon-magnesium bond. The significant difference in electronegativity between the carbon atom and the magnesium atom renders the carbon atom nucleophilic. This "umpolung" (polarity reversal) of the carbon atom allows it to act as a powerful nucleophile and a strong base. nih.gov

Grignard reagents are most famously used for their addition to carbonyl groups in aldehydes, ketones, and esters to produce primary, secondary, and tertiary alcohols, respectively. nih.govnih.gov Their versatility extends to reactions with a wide array of electrophiles, including nitriles to form ketones and carbon dioxide to yield carboxylic acids. nih.gov The preparation of Grignard reagents is typically achieved by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the organomagnesium compound. orgsyn.org Despite being over a century old, the Grignard reaction remains one of the most widely taught and utilized reactions in academic research and industrial chemical production for constructing complex molecular frameworks. nih.gov

Significance of Propargylic Grignard Reagents in Chemical Transformations

Propargylic Grignard reagents are a specialized subclass of organomagnesium halides that contain a propargyl group (a C≡C-CH₂- moiety). These reagents, including 3-phenylprop-2-yn-1-ylmagnesium bromide, are of particular significance in chemical synthesis due to their unique reactivity. The propargyl halide precursor, such as propargyl bromide, is a common starting material for generating these reagents. wikipedia.org

A key feature of propargylic Grignard reagents is their existence in equilibrium between two isomeric forms: the propargylic form and the allenic form (C=C=C). This phenomenon, known as a propargyl-allenyl rearrangement, means the reagent can react with an electrophile at two different positions. The regioselectivity of the reaction (i.e., whether the propargyl or allenyl product is formed) can often be controlled by factors such as the solvent, temperature, and the steric and electronic nature of the substrate and the Grignard reagent itself.

This dual reactivity makes propargylic Grignards exceptionally versatile building blocks. They provide a direct route for the introduction of the propargyl or allenyl functional group, which are valuable motifs in natural products, pharmaceuticals, and materials science. For instance, the reaction of prop-2-yn-1-ylmagnesium bromide, the parent compound of the phenyl-substituted title reagent, is used in multi-step syntheses to construct more complex molecular architectures. rsc.org The alkyne functionality introduced by these reagents can be further elaborated through various transformations, including click chemistry, hydrogenation, or coupling reactions, adding to their synthetic utility. wikipedia.org

Specific Academic Interest in this compound and Related Derivatives

The specific academic interest in this compound and its derivatives arises from the combination of the reactive propargyl system and the influence of the phenyl substituent. The phenyl group modifies the electronic and steric properties of the reagent compared to simpler alkyl-substituted or unsubstituted propargylic Grignards. This modification can influence the regioselectivity of its reactions, potentially favoring either the propargylic or allenic product.

Research in this area often focuses on controlling the stereochemical outcome of reactions involving these reagents. For example, the development of methods for the asymmetric 1,2-carbonyl addition of Grignard reagents to ketones is an active area of research. nih.gov While not specifically mentioning the title compound, studies on cascade reactions involving the addition of Grignard reagents to 2-O-propargyl enones highlight the sophisticated transformations achievable with propargylic systems. nih.gov Such research aims to create complex structures, like α-allene quaternary centers, with high levels of enantio- and diastereoselectivity. nih.gov

The synthesis of mixed arylalkyl phosphines using Grignard reagents also demonstrates the broad applicability of these organometallics in creating specialized ligands for catalysis. nih.gov The development of new functionalized Grignard reagents that tolerate a variety of functional groups is another key research direction, expanding their utility in complex molecule synthesis. uni-muenchen.de Therefore, the interest in this compound lies in its potential as a tool for stereoselective synthesis and as a building block for complex organic molecules where the phenyl group can play a crucial role in directing reactivity and providing a scaffold for further functionalization.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;prop-1-ynylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLAJCPDJBGHPT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C#CC1=CC=CC=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Phenylprop 2 Yn 1 Ylmagnesium Bromide

Nucleophilic Addition Reactions of the Organomagnesium Moiety

3-Phenylprop-2-yn-1-ylmagnesium bromide is a Grignard reagent, a class of organomagnesium compounds that are pivotal in organic synthesis for forming new carbon-carbon bonds. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic. This inherent nucleophilicity drives its reactions with a wide array of electrophiles. The most significant of these are nucleophilic addition reactions to carbonyl groups, which are characterized by the attack of the nucleophilic carbon on the electrophilic carbonyl carbon. masterorganicchemistry.com This process leads to the transformation of the sp²-hybridized carbonyl carbon into an sp³-hybridized carbon, resulting in a tetrahedral intermediate. libretexts.org

The reactivity of Grignard reagents like this compound is influenced by several factors, including the nature of the electrophile, the solvent, and the reaction conditions. The presence of the phenyl and propargyl groups in this specific Grignard reagent also imparts unique reactivity and stereochemical outcomes.

The reaction of this compound with aldehydes and ketones is a cornerstone of its synthetic utility, providing a direct route to homopropargylic alcohols. researchgate.net In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.com This initial addition step forms a tetrahedral alkoxide intermediate, which upon subsequent acidic workup, is protonated to yield the final alcohol product. libretexts.org

The general mechanism involves the formation of a new carbon-carbon bond between the propargylic carbon of the Grignard reagent and the carbonyl carbon. This reaction is typically irreversible due to the strong basicity of the Grignard reagent. masterorganicchemistry.com

General Reaction Scheme:

R¹(C=O)R² + C₆H₅C≡CCH₂MgBr → C₆H₅C≡CCH₂C(R¹)(R²)OMgBr

C₆H₅C≡CCH₂C(R¹)(R²)OMgBr + H₃O⁺ → C₆H₅C≡CCH₂C(R¹)(R²)OH + Mg(OH)Br

The table below illustrates the reaction of this compound with various aldehydes and ketones to form the corresponding homopropargylic alcohols.

| Carbonyl Compound | Product (Homopropargylic Alcohol) |

| Benzaldehyde | 1,4-Diphenylbut-2-yn-1-ol |

| Acetone | 2-Methyl-4-phenylbut-3-yn-2-ol |

| Cyclohexanone | 1-(3-Phenylprop-2-yn-1-yl)cyclohexan-1-ol |

When this compound reacts with esters, a double addition typically occurs, leading to the formation of tertiary alcohols. mdpi.com The initial nucleophilic acyl substitution reaction involves the addition of one equivalent of the Grignard reagent to the ester's carbonyl group, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling an alkoxide leaving group to form a ketone.

The newly formed ketone is also reactive towards the Grignard reagent and rapidly undergoes a second nucleophilic addition. This second addition of this compound to the ketone intermediate results in a new tetrahedral alkoxide. Subsequent acidic workup then furnishes the tertiary alcohol, which contains two identical phenylpropargyl groups attached to the former carbonyl carbon.

General Reaction Scheme:

RCOOR' + C₆H₅C≡CCH₂MgBr → RC(O⁻)(OR')(CH₂C≡CC₆H₅)

RC(O⁻)(OR')(CH₂C≡CC₆H₅) → RC(=O)CH₂C≡CC₆H₅ + R'OMgBr

RC(=O)CH₂C≡CC₆H₅ + C₆H₅C≡CCH₂MgBr → R(C₆H₅C≡CCH₂)₂COMgBr

R(C₆H₅C≡CCH₂)₂COMgBr + H₃O⁺ → R(C₆H₅C≡CCH₂)₂COH

The following table provides examples of tertiary alcohols synthesized from the reaction of this compound with different esters.

| Ester | Intermediate Ketone | Final Tertiary Alcohol |

| Ethyl acetate | 5-Phenylpent-4-yn-2-one | 2-Methyl-1,5-diphenylhexa-1,5-diyn-3-ol |

| Methyl benzoate | 1,4-Diphenylbut-3-yn-1-one | 1,1-Bis(3-phenylprop-2-yn-1-yl)phenylmethanol |

| Ethyl formate | 3-Phenylprop-2-ynal | 1,5-Diphenylhexa-1,5-diyn-3-ol |

This compound reacts with solid carbon dioxide (dry ice) in a carboxylation reaction to produce 4-phenylbut-3-ynoic acid upon acidic workup. doubtnut.com The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbon-oxygen double bonds of carbon dioxide. youtube.com This forms a magnesium carboxylate salt. Subsequent protonation of this salt with a dilute acid yields the corresponding carboxylic acid. doubtnut.com

This reaction is a valuable method for extending the carbon chain by one carbon and introducing a carboxylic acid functionality. It is crucial to use solid carbon dioxide and to add the Grignard reagent to it, rather than the other way around, to prevent the Grignard reagent from reacting with the newly formed carboxylate.

General Reaction Scheme:

C₆H₅C≡CCH₂MgBr + CO₂ → C₆H₅C≡CCH₂COOMgBr

C₆H₅C≡CCH₂COOMgBr + H₃O⁺ → C₆H₅C≡CCH₂COOH + Mg(OH)Br

When this compound adds to a prochiral aldehyde or an unsymmetrical ketone, a new stereocenter is created. libretexts.org The stereochemical outcome of such reactions, particularly the diastereoselectivity, is a critical aspect of their synthetic application. The facial selectivity of the nucleophilic attack on the carbonyl group determines the configuration of the newly formed stereocenter.

Several models, such as the Felkin-Anh model, are often used to predict the diastereoselectivity of Grignard additions to chiral aldehydes and ketones containing an adjacent stereocenter. nih.gov These models consider the steric and electronic interactions between the incoming nucleophile and the substituents on the chiral substrate. However, the flexibility of the propargyl group and the potential for chelation control with certain substrates can lead to complex stereochemical outcomes that may not always be straightforward to predict. nih.gov The precise diastereomeric ratio is often influenced by factors such as the solvent, temperature, and the presence of additives.

For instance, the addition of a Grignard reagent to a chiral α-alkoxy ketone can proceed with high diastereoselectivity due to chelation of the magnesium atom with both the carbonyl oxygen and the α-alkoxy oxygen. This chelation locks the conformation of the ketone, leading to a preferential attack of the nucleophile from the less hindered face.

In addition to carbonyl compounds, this compound can undergo nucleophilic addition to imines and their derivatives. Imines possess a carbon-nitrogen double bond (C=N) which is polarized, making the carbon atom electrophilic, albeit generally less so than a carbonyl carbon.

The reaction of this compound with an imine results in the formation of a magnesium amide salt intermediate. Subsequent hydrolysis of this intermediate yields a propargylic amine. This reaction provides a valuable route for the synthesis of amines with a phenylpropargyl substituent.

General Reaction Scheme:

R¹(C=NR²)R³ + C₆H₅C≡CCH₂MgBr → C₆H₅C≡CCH₂C(R¹)(R³)N(R²)MgBr

C₆H₅C≡CCH₂C(R¹)(R³)N(R²)MgBr + H₂O → C₆H₅C≡CCH₂C(R¹)(R³)NHR² + Mg(OH)Br

The reactivity of imines towards Grignard reagents can be influenced by the nature of the substituents on both the carbon and nitrogen atoms. Electron-withdrawing groups on the nitrogen atom, such as a sulfonyl group, can enhance the electrophilicity of the imine carbon and facilitate the addition reaction.

Ring-Opening Reactions with Cyclic Ethers (Epoxides and Oxetanes)

This compound can act as a nucleophile to open strained cyclic ethers like epoxides and oxetanes. These reactions are valuable for constructing more complex molecular architectures.

The ring-opening of epoxides by Grignard reagents, including this compound, typically proceeds via an S(_N)2 mechanism. libretexts.org The nucleophilic attack occurs at one of the two electrophilic carbon atoms of the epoxide ring. In asymmetrically substituted epoxides, the regioselectivity of the attack is a critical factor. Under basic or neutral conditions, the attack generally occurs at the less sterically hindered carbon atom. libretexts.org The reaction involves the formation of an alkoxide, which is subsequently protonated during workup to yield a β-hydroxyalkyne. The regioselectivity can be influenced by the presence of Lewis acids, which can coordinate to the epoxide oxygen and alter the electronic properties of the ring carbons. researchgate.netresearchgate.net

The general mechanism for the S(_N)2 ring-opening of an epoxide by a Grignard reagent is as follows:

Nucleophilic attack of the Grignard reagent on the less substituted carbon of the epoxide.

Formation of a magnesium alkoxide intermediate.

Protonation upon acidic workup to yield the final alcohol product.

While the direct ring-opening of unsubstituted oxetanes and tetrahydrofurans by Grignard reagents is less common due to their lower ring strain compared to epoxides, reactions involving functionalized derivatives can be achieved. beilstein-journals.orgethz.ch More specifically, iron-catalyzed cross-coupling reactions of propargyl ethers or carboxylates with Grignard reagents provide a synthetic route to allenols. researchgate.netnih.gov For instance, the iron-catalyzed reaction of Grignard reagents with substrates derived from alkynyl oxiranes can produce α-allenols. nih.gov

The synthesis of β-allenols can be accomplished through the iron-catalyzed cross-coupling of propargyl ethers with Grignard reagents. researchgate.net Similarly, γ-hydroxypropyl phosphine (B1218219) oxides and phosphinates, which contain a three-carbon chain analogous to a ring-opened oxetane, can be synthesized by the regioselective ring-opening of oxaphospholane 2-oxide precursors with various Grignard reagents, including those with propargyl and allenyl functionalities. nih.gov

The following table presents representative examples of allenol synthesis using Grignard reagents and propargylic substrates.

| Propargylic Substrate | Grignard Reagent | Catalyst | Product | Yield (%) |

| Propargyl Acetate | Phenylmagnesium Bromide | Fe(acac)(_3) | α-Allenol | 80 |

| Propargyl Ether | Methylmagnesium Bromide | Fe(acac)(_3) | β-Allenol | 75 |

This data is illustrative of the yields reported for such iron-catalyzed cross-coupling reactions.

Carbon-Carbon Coupling Reactions

Beyond its addition and ring-opening reactions, this compound participates in various carbon-carbon coupling reactions, often catalyzed by transition metals. These reactions are fundamental in extending carbon chains and creating complex organic molecules. The propargyl/allenyl moiety can be coupled with a wide range of organic electrophiles. While specific examples directly involving this compound in named coupling reactions are part of broader studies on propargyl Grignards, the general reactivity pattern is well-established. These reactions often compete with the aforementioned propargyl-allenyl isomerization, and the regiochemical outcome depends on the catalyst, substrate, and reaction conditions.

Cross-Coupling Methodologies

The utility of this compound, which exists in equilibrium with its allenic isomer (1-phenylpropa-1,2-dien-1-ylmagnesium bromide), is prominently demonstrated in cross-coupling reactions. These reactions are pivotal for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.

Transition Metal-Catalyzed Coupling with Organic Halides (e.g., Iron-Catalysis)

Transition metal catalysis, particularly with inexpensive and environmentally benign iron salts, provides an efficient method for coupling this compound with various organic halides. researchgate.net Iron(III) acetylacetonate (B107027) (Fe(acac)₃) is a commonly used catalyst for these transformations, facilitating the synthesis of substituted allenes from propargyl precursors and Grignard reagents. researchgate.net The reactions are typically conducted at low temperatures, such as -20 °C, and require only catalytic amounts of the iron salt. researchgate.net

The mechanism of iron-catalyzed cross-coupling is complex and can involve multiple oxidation states of iron. nih.gov Upon addition of the Grignard reagent, the iron(III) precatalyst is reduced in situ to a more reactive, lower-valent iron species. nih.govacs.org One proposed catalytic cycle involves Fe(-II) and Fe(0) intermediates. princeton.edu Another pathway suggests the formation of organoiron "ate" complexes, such as [Ar₃FeII]⁻, which are considered key intermediates in the catalytic process. nih.gov These active species can then react with the organic halide through processes that may involve oxidative addition, transmetalation, and reductive elimination steps. princeton.edu The reaction of the Grignard reagent with the iron salt can lead to the formation of various iron species, and the specific nature of the active catalyst can be influenced by factors such as the presence of β-hydrogens in the Grignard reagent. nih.gov For instance, the use of Grignard reagents like EtMgBr, which has β-hydrogens, can support a Fe(-II)/Fe(0) cycle through β-hydride elimination, while reagents without β-hydrogens, like MeMgBr, may follow a different path. princeton.edu

These iron-catalyzed methods are valued for their high efficiency, mild reaction conditions, and tolerance of a variety of functional groups. researchgate.netacs.org

Table 1: Representative Iron-Catalyzed Cross-Coupling with Grignard Reagents

| Grignard Reagent | Electrophile | Catalyst (mol%) | Conditions | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | Propargyl pivalate | Fe(acac)₃ (5) | THF/NMP, -20 °C | 1,3-Diphenylallene | 91 | researchgate.net |

| Ethylmagnesium bromide | α-Allenyl acetate | Fe(acac)₃ (1) | THF, 25 °C | Substituted 1,3-diene | 95 | acs.org |

| Arylmagnesium bromide | Aryl chloride | Fe(acac)₃ (5) | THF/NMP, 0 °C to rt | Biaryl | >95 | princeton.edu |

| bis-(Aryl)manganese | Alkenyl bromide | Fe(acac)₃ (10) | THF, 25 °C, 1 h | Aryl-alkene | High | nih.gov |

SN2′ Grignard Coupling Reactions with Propargyl and Allyl Substrates

The this compound reagent typically reacts with electrophiles via an SN2′ (substitution nucleophilic bimolecular with allylic rearrangement) pathway. In this mechanism, the nucleophilic attack occurs at the γ-carbon of the propargyl/allenyl system, leading to a rearrangement of the double bonds. This regioselectivity results in the formation of an allenic product rather than an acetylenic one.

This reactivity is particularly useful in couplings with other propargyl or allyl substrates. For example, the reaction of an allenyl Grignard reagent with an allylic halide can produce 1,5-dienes. The SN2′ pathway is often favored in metal-catalyzed reactions, such as those employing copper or iron. acs.orgrug.nl In iron-catalyzed couplings of Grignard reagents with propargylic esters, the reaction is proposed to proceed through an SN2′ attack of a catalytically active iron species on the substrate. acs.org Similarly, copper(I) salts are known to promote high SN2′ selectivity in the reaction between allylic substrates and Grignard reagents. rug.nl

While some reactions involving allylmagnesium bromide and alkyl bromides can proceed without a catalyst in THF, the presence of a catalyst is often crucial for achieving high selectivity and yield, especially in more complex systems. orgsyn.orggoogle.com The choice of catalyst and reaction conditions can significantly influence the outcome, determining the ratio of SN2 to SN2′ products.

Stereospecificity and Chirality Transfer in Coupling Processes

When a chiral center is present in either the Grignard reagent or the electrophile, cross-coupling reactions can proceed with a high degree of stereospecificity, allowing for the transfer of chirality to the product. researchgate.net This is a powerful tool for asymmetric synthesis, enabling the creation of new stereogenic centers with predictable configurations. nih.gov

In the context of allene (B1206475) synthesis, the iron-catalyzed reaction of a chiral, enantioenriched propargyl carboxylate with a Grignard reagent can lead to the formation of a chiral allene with high enantiomeric excess. researchgate.net The mechanism is proposed to involve a transfer of chirality through a well-defined transition state. researchgate.net Mechanistic studies on related systems, such as the palladium-catalyzed cross-coupling of allylic boronic esters, suggest that the transmetalation step can proceed via a stereospecific syn-SE' pathway. bristol.ac.uk This means the nucleophile attacks the same face as the leaving group departs, leading to a predictable stereochemical outcome. bristol.ac.uk

The degree of chirality transfer is a critical measure of the reaction's stereospecificity. High percentages of chirality transfer (e.g., 94-97%) indicate a highly controlled and efficient asymmetric process. researchgate.net The ability to control stereochemistry is fundamental to modern organic synthesis, and the stereospecific reactions of reagents like this compound are therefore of significant interest.

Reactions with Other Electrophilic Centers (e.g., Formamides for Aldehyde Synthesis)

Beyond coupling with organic halides, this compound reacts with a variety of other electrophilic functional groups. mt.com A notable application is the synthesis of aldehydes through the reaction with formamides, such as N,N-dimethylformamide (DMF).

The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the formamide. mt.comorganic-chemistry.org This forms a tetrahedral intermediate which, upon acidic workup, collapses to release the corresponding aldehyde. This method provides a straightforward route to α,β-unsaturated aldehydes from the allenic form of the Grignard reagent.

Grignard reagents are known to react with a wide range of electrophiles including esters, nitriles, and amides. organic-chemistry.orgbyjus.com The reaction with amides can be complex, and in some cases, multiple additions of the Grignard reagent can occur. nih.gov However, the reaction with formamides is a generally reliable method for preparing aldehydes.

Solvent Effects on Reactivity and Selectivity

The choice of solvent is critical in Grignard reactions, profoundly impacting the reagent's stability, reactivity, and the selectivity of the reaction pathway. numberanalytics.com Solvents are not merely inert media but play an active role in the reaction mechanism. acs.org

Impact of Coordinating vs. Non-coordinating Solvents on Reaction Outcomes

Ethereal, coordinating solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential for the formation and stability of Grignard reagents. numberanalytics.comutexas.edu These solvents solvate the magnesium center through their lone pairs of electrons, stabilizing the organomagnesium species. utexas.edu This coordination is crucial for maintaining the Grignard reagent in solution and modulating its reactivity. The solvation exists in a dynamic state known as the Schlenk equilibrium, which describes the balance between the monomeric Grignard reagent (RMgX) and its dimeric forms. acs.org

The nature of the coordinating solvent can influence reaction rates and product distribution. rsc.org For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a renewable solvent, has been shown to be a superior alternative to THF in some cases, notably in suppressing the formation of Wurtz coupling by-products. rsc.org Strongly coordinating solvents can sometimes slow down a reaction by requiring more energy to displace the solvent from the intermediate complexes, but this can also lead to higher selectivity. rsc.org

In contrast, non-coordinating solvents like toluene (B28343) are generally unsuitable for the preparation of Grignard reagents because they cannot effectively solvate the magnesium ion. utexas.edunih.gov However, they can sometimes be used as secondary solvents in a hybrid system or for specific applications where a higher boiling point is needed, although this often results in lower yields compared to ethereal solvents. rsc.orgnih.gov The judicious selection of the solvent is therefore a key parameter for optimizing the yield and selectivity of reactions involving this compound.

Table 2: Effect of Solvent on Grignard Reaction Yield

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Amino-2-chloronicotinonitrile + Benzylmagnesium chloride | THF | 25 | 16 | 20 | nih.gov |

| 4-Amino-2-chloronicotinonitrile + Benzylmagnesium chloride | Diethyl ether | 25 | 16 | 20 | nih.gov |

| 4-Amino-2-chloronicotinonitrile + Benzylmagnesium chloride | Diethyl ether | 30 | 12 | 35 | nih.gov |

| 4-Amino-2-chloronicotinonitrile + Benzylmagnesium chloride | Methyl tert-butyl ether | 30 | 12 | 10 | nih.gov |

| 4-Amino-2-chloronicotinonitrile + Benzylmagnesium chloride | Toluene | 30 | 12 | Trace | nih.gov |

Influence on Regioselectivity and Diastereoselectivity (e.g., Propargyl/Allenyl Equilibria)

The reactivity of this compound, a propargyl Grignard reagent, is significantly influenced by the dynamic equilibrium between its propargyl and allenyl forms. This equilibrium plays a crucial role in determining the regioselectivity of its reactions with various electrophiles. The outcome of these reactions, yielding either a propargyl or an allenyl product, can often be controlled by reaction conditions such as temperature.

In reactions with electrophiles, propargyl Grignard reagents can attack through two different pathways, leading to isomeric products. For instance, low-temperature reactions of propargyl Grignard reagents, formed in situ from propargyl bromide and magnesium, with vinylic aldehydes or ketones have been shown to produce dual functionality acetylenic/vinylic alcohols in high yields without the formation of rearranged allenic or internal acetylenic products. ccl.net Conversely, conducting these reactions at room temperature often results in a mixture of alcohol products arising from the rearrangement of the propargyl Grignard to its internal alkynyl or allenyl isomers. ccl.net This temperature-dependent selectivity highlights the delicate balance in the propargyl/allenyl equilibrium.

The nature of the substrate and any activating agents can also direct the regioselectivity. For example, in the presence of CeCl₃, the selectivity of Grignard reactions can be shifted, often favoring the 1,2-addition product. researchgate.net In the context of transition metal-catalyzed reactions, the choice of ligand can act as a switch for regioselectivity in coupling reactions that involve allenic/propargylic intermediates. researchgate.net

The following table illustrates the general principle of how reaction temperature can influence the product distribution in the reaction of a propargyl Grignard reagent.

| Reaction Condition | Major Product Type | Notes |

|---|---|---|

| Low Temperature (e.g., -78 °C) | Propargyl Adduct | Kinetic control often favors the less stable, but more rapidly formed, propargyl isomer. ccl.net |

| Room Temperature | Allenyl/Rearranged Adducts | Thermodynamic control allows for equilibration to the more stable allenyl isomer, leading to rearranged products. ccl.net |

Mechanistic Studies and Reaction Pathways

The mechanism of Grignard additions, including that of this compound, has been a subject of extensive study. Two primary pathways are generally considered: a concerted, two-electron (carbanion-like) mechanism and a single-electron transfer (SET) or radical pathway. nih.gov

In the carbanion-like mechanism , the carbon atom attached to magnesium acts as a nucleophile, attacking the electrophilic center of a substrate, such as a carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The highly polar carbon-magnesium bond results in a partial negative charge on the carbon, giving it carbanionic character. iitk.ac.inbyjus.com The reaction is often envisioned to proceed through a six-membered ring transition state where the magnesium atom coordinates to the carbonyl oxygen, activating it for nucleophilic attack. wikipedia.org

The single-electron transfer (SET) pathway involves the transfer of an electron from the Grignard reagent to the electrophile, generating a radical anion and a radical cation. nih.govrsc.org This pathway is more likely with certain substrates, such as aromatic ketones, and can lead to the formation of byproducts. nih.gov However, studies using radical clocks have provided evidence that for most additions of Grignard reagents to aldehydes and alkyl ketones, the reactions proceed via concerted, two-electron pathways, and SET pathways are less common. nih.govdocumentsdelivered.comfigshare.com The formation of alkyl radicals from the Grignard reagent itself is generally not observed unless substrates with low reduction potential are present. acs.org

In the context of nickel-catalyzed cross-coupling reactions involving propargylic bromides, evidence for a radical chain pathway has been presented. nih.govacs.org This process can involve the generation of a nickel(I) complex that initiates a radical chain, leading to the final coupled product. nih.gov

The magnesium atom in this compound plays a multifaceted role that extends beyond simply being a counterion. It is crucial for both activating the electrophile and modulating the nucleophilicity of the organic fragment. acs.orgchem-station.com

Activation of Electrophiles: In reactions with carbonyl compounds, the magnesium atom acts as a Lewis acid. libretexts.orglibretexts.org It coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. libretexts.orglibretexts.orgyoutube.com This coordination is a key initial step in the Grignard addition mechanism. libretexts.orglibretexts.org

Activation of Nucleophiles: The magnesium atom polarizes the carbon-magnesium bond, imparting a significant partial negative charge on the carbon atom, which is the source of the Grignard reagent's nucleophilicity. masterorganicchemistry.compressbooks.pub The nature of the solvent and the aggregation state of the Grignard reagent (monomeric vs. dimeric species) can further influence its reactivity. acs.org More solvated magnesium species tend to be more reactive, as the flexibility of the entire organomagnesium species facilitates the structural reorganization required to reach the transition state. acs.org

The following table summarizes the dual role of magnesium in these reactions.

| Role of Magnesium | Description | Reference |

|---|---|---|

| Electrophile Activation | Acts as a Lewis acid, coordinating to the electrophile (e.g., carbonyl oxygen) to increase its reactivity. | libretexts.org, libretexts.org |

| Nucleophile Generation | Creates a polar C-Mg bond, making the attached carbon atom a potent nucleophile. | pressbooks.pub, masterorganicchemistry.com |

This compound is a valuable partner in transition metal-catalyzed cross-coupling reactions, which provide powerful methods for forming carbon-carbon bonds. rhhz.net These reactions, often catalyzed by nickel or copper, proceed through well-defined catalytic cycles. nih.govsustech.edu.cn

Nickel-Catalyzed Cross-Coupling (e.g., Negishi-type): In nickel-catalyzed reactions, such as the Negishi coupling of propargylic bromides, a common mechanistic proposal involves a catalytic cycle with Ni(I) and Ni(III) intermediates. acs.org An unanticipated radical chain pathway has also been proposed, where oxidative addition of the C-Br bond occurs through a bimetallic mechanism. nih.govacs.org The cycle can be initiated by an odd-electron nickel(I) species. nih.gov A plausible catalytic cycle involves an arylnickel(II) complex that reacts with the propargylic bromide, potentially forming a propargylic radical that is then captured by the nickel complex. Subsequent reductive elimination yields the cross-coupled product and regenerates the active nickel species. nih.govacs.org

Copper-Catalyzed Cross-Coupling: Copper catalysts are also effective for cross-coupling reactions involving Grignard reagents. sustech.edu.cnresearchgate.net A general mechanism for copper-catalyzed cross-coupling involves the formation of a copper(I) complex, which then undergoes transmetalation with the Grignard reagent to form an organocopper intermediate. sustech.edu.cn This intermediate can then react with an electrophile, such as an alkyl halide, often via a single-electron transfer process to generate a radical species. The coupling of these species affords the final product and regenerates the copper(I) catalyst for the next cycle. sustech.edu.cn

A simplified representation of a generic transition metal-catalyzed cross-coupling cycle is as follows:

Oxidative Addition: The low-valent transition metal catalyst adds to the electrophile (e.g., an aryl or alkyl halide).

Transmetalation: The organic group from the Grignard reagent is transferred to the transition metal center, displacing the halide.

Reductive Elimination: The two organic groups on the transition metal center couple and are eliminated, forming the new C-C bond and regenerating the active catalyst.

Applications in Advanced Organic Synthesis and Materials Chemistry

Building Blocks for Complex Molecular Architectures

The phenylpropargyl unit is a recurring motif in a variety of complex molecules, and 3-phenylprop-2-yn-1-ylmagnesium bromide offers a direct and efficient method for its incorporation.

While direct applications in the total synthesis of specific natural products are not extensively documented in readily available literature, the fundamental reactivity of this compound makes it an attractive candidate for the elaboration of natural product scaffolds. The introduction of the phenylpropargyl group can serve as a crucial step in the synthesis of analogues of natural products or in the construction of complex intermediates. For instance, the alkynyl group can be further functionalized through various reactions such as hydration, hydrogenation, or coupling reactions, allowing for the diversification of a natural product core. The phenyl group, in turn, can influence the biological activity and pharmacokinetic properties of the resulting molecule. The ability to add this functionality to complex, stereochemically rich fragments is a key advantage in the synthesis of novel bioactive compounds.

The synthesis of intermediates for pharmaceuticals and agrochemicals represents a significant area of application for Grignard reagents. Although specific, patented examples directly citing the use of this compound can be proprietary, the general utility of such reagents is well-established in the synthesis of bioactive compounds. For example, the reaction of Grignard reagents with various electrophiles is a cornerstone of carbon-carbon bond formation in the pharmaceutical industry.

The synthesis of tertiary alcohols, which are important pharmacophores, can be achieved by reacting Grignard reagents with ketones or esters. Research has shown the synthesis of novel alkyl/aryl substituted tertiary alcohols with potential anti-inflammatory and antimicrobial activities through the reaction of various Grignard reagents with substituted chalcones. This highlights a potential application for this compound in generating libraries of compounds for biological screening.

Furthermore, heterocyclic compounds are prevalent in many pharmaceutical and agrochemical agents. The functionalization of these ring systems is crucial for modulating their biological activity. Organomagnesium reagents are instrumental in the regioselective functionalization of various heterocycles, which can then be converted into potent therapeutic agents, including anti-cancer drugs. The addition of the 3-phenylprop-2-yn-1-yl group to a heterocyclic core could lead to the development of novel drug candidates.

| Application Area | Potential Reaction | Resulting Intermediate |

| Pharmaceutical | Reaction with a ketone-containing drug precursor | Tertiary alcohol with a phenylpropargyl group |

| Agrochemical | Addition to a heterocyclic agrochemical scaffold | Functionalized heterocycle |

Access to Functionalized Alkenes and Polyynes

The carbon-carbon triple bond within this compound is a gateway to a variety of other functional groups, most notably alkenes and more complex polyynes. The reaction of this Grignard reagent with carbonyl compounds, followed by subsequent elimination or rearrangement reactions, can lead to the formation of conjugated enynes, which are valuable building blocks in organic synthesis.

The synthesis of polyynes, which are molecules containing multiple conjugated carbon-carbon triple bonds, is an area of active research due to their unique electronic and material properties. While the direct coupling of this compound to form polyynes is not a standard method, it can serve as a precursor for terminal alkynes that can then undergo established polyyne synthesis protocols like the Glaser-Eglinton-Hay or Cadiot-Chodkiewicz couplings.

| Reaction Type | Product Class | Potential Utility |

| Addition to Aldehydes/Ketones | Propargyl Alcohols | Precursors to enynes, allenes |

| Coupling Reactions (of derived alkyne) | Diynes and Polyynes | Advanced materials, molecular wires |

Stereoselective Synthesis of Chiral Compounds

The creation of chiral centers with high stereocontrol is a paramount challenge in modern organic synthesis, particularly in the development of single-enantiomer drugs. This compound can be employed in stereoselective reactions to generate chiral propargyl alcohols.

One common strategy involves the addition of the Grignard reagent to a chiral aldehyde or ketone. The inherent facial bias of the chiral electrophile directs the nucleophilic attack of the Grignard reagent, leading to the formation of a diastereomerically enriched product.

Another powerful approach is the use of a chiral ligand or catalyst to control the stereochemical outcome of the addition of this compound to a prochiral electrophile. Chiral amino alcohols, diols, and other ligands can coordinate to the magnesium center of the Grignard reagent, creating a chiral environment that biases the reaction towards the formation of one enantiomer over the other. While specific examples detailing the use of this compound in this context are not widespread in general literature, the principles of asymmetric catalysis with Grignard reagents are well-established and represent a promising avenue for the application of this versatile reagent.

| Method | Approach | Expected Outcome |

| Substrate Control | Reaction with a chiral aldehyde or ketone | Diastereomerically enriched propargyl alcohol |

| Reagent Control | Use of a chiral ligand or catalyst with a prochiral electrophile | Enantiomerically enriched propargyl alcohol |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Reactivity and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become instrumental in elucidating the reaction mechanisms of Grignard reagents. nih.gov These calculations allow for the mapping of potential energy surfaces, identification of transition states, and determination of reaction barriers, which collectively govern the reactivity of the compound.

For propargylic Grignard reagents, a key aspect of their reactivity is the dynamic equilibrium between the propargyl and the allenyl isomers. In the case of 3-phenylprop-2-yn-1-ylmagnesium bromide, this equilibrium involves the allenic structure, 1-phenylallen-1-ylmagnesium bromide. DFT calculations can predict the relative energies of these two isomers and the transition state connecting them, a process known as metallotropic rearrangement. acs.orgnih.gov

Recent computational work on related systems has highlighted the competition between single electron transfer (SET) and polar (nucleophilic addition) pathways in Grignard reactions. nih.gov The preferred pathway is influenced by factors such as the substrate, the alkyl or aryl group of the Grignard reagent, and the solvent. nih.gov Ab initio molecular dynamics (AIMD) and DFT calculations have been employed to explore these competing mechanisms. For instance, calculations on the reaction of Grignard reagents with ketones have shown that while nucleophilic addition is often favored with aliphatic ketones, the SET pathway can become significant with conjugated ketones. nih.gov Given the conjugated nature of the phenylpropynyl system, it is plausible that SET pathways could be relevant in certain reactions of this compound.

Table 1: Representative Calculated Energy Differences in Propargylic Systems

| Species | Method | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| Propargylic vs. Allenylic Magnesium Reagent | DFT (wB97XD/6-311G(2d,2p)) | Relative Energy of Allenylic Isomer | Higher | acs.orgnih.gov |

| Propargylic Addition vs. Allenylic Addition | DFT | Transition State Energy Difference | Propargylic Addition Favored | acs.org |

| Grignard Reaction with Ketone | DFT(B3LYP) | Activation Energy (Nucleophilic Addition) | Varies with model | nih.gov |

Modeling of Regio- and Diastereoselective Processes

A significant feature of reactions involving unsymmetrical propargylic reagents is the potential for different regio- and stereochemical outcomes. The reaction of this compound with electrophiles, for instance, can yield either the homopropargylic or the allenic product. Computational modeling has proven to be a crucial tool for understanding and predicting these selectivities.

DFT calculations have been successfully used to rationalize the regio- and diastereoselectivity observed in the addition of propargylic magnesium reagents to various electrophiles, such as sulfinyl imines. acs.orgnih.gov These studies have shown that the coordination of the solvent and heteroatoms in the substrate to the magnesium center plays a critical role in determining the stereochemical outcome. acs.orgnih.gov By modeling the transition states for the different possible reaction pathways (i.e., attack from the propargyl or allenyl form, and from different faces of the electrophile), the experimentally observed product distribution can often be accurately predicted. acs.orgnih.govchemrxiv.org

For example, in the addition of propargylic Grignards to chiral sulfinyl imines, a complete reversal of diastereoselectivity has been observed experimentally by changing from a coordinating solvent like THF to a non-coordinating one like DCM. nih.gov DFT calculations were able to rationalize these findings by showing how the solvent coordination influences the geometry and energy of the diastereomeric transition states. acs.orgnih.gov These computational models often include explicit solvent molecules to better represent the reaction environment. nih.govchemrxiv.org

Table 2: Factors Influencing Selectivity in Propargylic Grignard Reactions from Computational Studies

| Factor | Computational Finding | Implication for Selectivity | Reference |

|---|---|---|---|

| Solvent | Coordination to Mg alters transition state geometry and energy. | Can reverse diastereoselectivity. | acs.orgnih.gov |

| Substituents on Reagent | Steric and electronic effects influence the propargyl/allenyl equilibrium and transition state energies. | Controls regioselectivity. | nih.gov |

| Substrate | Coordination of heteroatoms to Mg can create rigid, chelated transition states. | Enhances diastereoselectivity. | joaquinbarroso.com |

Understanding the Electronic Structure and Bonding of Propargylic Grignard Reagents

Theoretical studies, using methods like the Electron Localization Function (ELF) analysis, have provided a more nuanced picture of the bonding in Grignard reagents. ic.ac.uk In dimeric structures, which are often present in solution, bridging alkyl or aryl groups can be held by multi-center bonds. For instance, analysis of a diarylmagnesium dimer revealed three-center-two-electron bonds involving the magnesium atoms and the bridging carbon. ic.ac.uk This delocalized bonding has significant implications for the reagent's structure and reactivity.

For this compound, the electronic structure is further complicated by the presence of the alkyne and the phenyl group. The propargylic system is in equilibrium with its allenic counterpart, and the negative charge is delocalized over the propargylic and allenic carbon atoms. Quantum chemical calculations can quantify the charge distribution and the nature of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding its nucleophilic character and its reactions with various electrophiles. Systematic theoretical investigations on the formation of Grignard reagents also provide insights into the electronic structure of the resulting complexes. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Phenylallen-1-ylmagnesium bromide |

| Tetrahydrofuran (B95107) (THF) |

| Dichloromethane (DCM) |

| Diethyl ether |

| Acetaldehyde |

| Formaldehyde |

| Acrolein |

Analytical and Spectroscopic Techniques for Investigating 3 Phenylprop 2 Yn 1 Ylmagnesium Bromide Transformations

Spectroscopic Methods for Product Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry for reaction products)

The characterization of the products formed from reactions involving 3-phenylprop-2-yn-1-ylmagnesium bromide is a critical step in synthetic chemistry. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed information about the molecular structure and mass of the newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. For instance, in a reaction where this compound is quenched with water, the expected product is 3-phenyl-2-propyn-1-ol (B127171). The NMR spectra of this product would exhibit characteristic signals corresponding to the phenyl, alkynyl, and alcohol functional groups.

The ¹H NMR spectrum would show signals for the aromatic protons, the methylene (B1212753) protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The chemical shift, splitting pattern (multiplicity), and integration of these signals provide a complete picture of the proton framework of the molecule. Similarly, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom, including the aromatic carbons, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbon bearing the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. When a product from a reaction of this compound is analyzed by MS, the resulting spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. For example, the mass spectrum of 3-phenyl-2-propyn-1-ol would show a molecular ion peak at an m/z (mass-to-charge ratio) value corresponding to its molecular formula, C₉H₈O. The fragmentation pattern can further confirm the structure, as specific fragments will be characteristic of the phenyl, propynyl, and alcohol moieties.

Table 1: Spectroscopic Data for a Representative Product: 3-Phenyl-2-propyn-1-ol

| Technique | Data Type | Observed Signals/Values |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: ~7.2-7.5 ppm, Methylene protons (-CH₂OH): ~4.3 ppm, Hydroxyl proton (-OH): variable |

| Multiplicity | Aromatic protons: multiplet, Methylene protons: singlet (or doublet if coupled to OH), Hydroxyl proton: singlet (broad) | |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: ~122-132 ppm, Alkynyl carbons: ~82, 88 ppm, Methylene carbon (-CH₂OH): ~51 ppm |

| Mass Spec. | Molecular Ion (m/z) | 132.0575 [M]⁺ |

| Key Fragments (m/z) | Signals corresponding to the loss of H₂O, C₂H₂O, and other fragments characteristic of the structure. |

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., Gas Chromatography-Mass Spectrometry)

Monitoring the progress of a chemical reaction is essential for optimizing reaction conditions and determining the endpoint. Chromatographic techniques, particularly when coupled with mass spectrometry, are exceptionally well-suited for this task.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For reactions involving this compound, GC-MS can be used to monitor the disappearance of starting materials and the appearance of products over time. To do this, small aliquots are taken from the reaction mixture at various time points, quenched (to stop the reaction and make the components suitable for GC analysis), and injected into the GC-MS instrument.

The gas chromatogram will show peaks corresponding to each volatile component in the mixture, with the retention time being a characteristic of a specific compound. The mass spectrometer then provides a mass spectrum for each separated component, allowing for its positive identification. This allows the chemist to track the relative concentrations of reactants, products, and any intermediates or byproducts throughout the course of the reaction. This information is invaluable for determining reaction kinetics and optimizing for yield and purity. Following the completion of the reaction, chromatographic techniques such as column chromatography are typically employed for the purification of the desired product.

Table 2: Conceptual Data from GC-MS Monitoring of a Reaction

| Time Point | Reactant Peak Area | Product Peak Area | Comments |

| t = 0 min | High | None detected | Reaction initiated. |

| t = 30 min | Decreasing | Increasing | Product formation is observed. |

| t = 60 min | Low | High | Reaction nearing completion. |

| t = 90 min | Not detected | Stable | Reaction complete. |

Advanced Spectroscopic Methods for Mechanistic Elucidation (e.g., Inorganic Spectroscopy for catalytic intermediates)

Understanding the detailed mechanism of a reaction, including the identification of transient intermediates, often requires the use of advanced spectroscopic techniques. These methods can provide insights that are not accessible through standard analytical techniques.

In Situ Infrared (IR) Spectroscopy

In situ (in the reaction mixture) IR spectroscopy is a powerful process analytical technology (PAT) tool that allows for the real-time monitoring of chemical reactions. By inserting a probe directly into the reaction vessel, the IR spectrum of the reaction mixture can be recorded continuously. This technique is particularly useful for studying Grignard reactions as it can track the concentration of reactants and products by monitoring the characteristic vibrational frequencies of their functional groups. For instance, in a reaction of this compound with a carbonyl compound, one could monitor the disappearance of the C=O stretching frequency of the starting material and the appearance of the O-H stretching frequency of the alcohol product. This real-time data can provide crucial information about reaction kinetics and the presence of any short-lived intermediates that might be observable under the reaction conditions. The formation of the Grignard reagent itself can also be monitored by observing changes in the characteristic IR bands of the organic halide precursor. researchgate.netresearchgate.netmdpi.comhzdr.de

Inorganic Spectroscopy

While not as commonly applied in this specific context, techniques often used in inorganic chemistry could be employed to study the nature of the magnesium center in this compound and its complexes. The structure of Grignard reagents in solution is complex and can involve equilibria between monomeric, dimeric, and other aggregated species (the Schlenk equilibrium). Spectroscopic techniques that are sensitive to the coordination environment of the magnesium ion could potentially provide insight into the nature of the active reagent in solution and how it interacts with substrates and catalysts. The study of catalytic intermediates, especially in transition-metal-catalyzed cross-coupling reactions involving Grignard reagents, often relies on a combination of spectroscopic methods to characterize these transient species.

Table 3: Application of Advanced Spectroscopic Methods for Mechanistic Studies

| Technique | Information Gained | Relevance to this compound |

| In Situ IR | Real-time concentration profiles of reactants, products, and intermediates. Kinetic data. | Monitoring the formation of the Grignard reagent and its subsequent reactions to understand reaction rates and identify potential intermediates. researchgate.netresearchgate.netmdpi.comhzdr.de |

| Low-Temp NMR | Characterization of thermally unstable intermediates. Information on solution-state structures and equilibria. | Studying the Schlenk equilibrium of the Grignard reagent and trapping and characterizing reaction intermediates at low temperatures. |

| Computational Chemistry | Theoretical prediction of reaction pathways, transition states, and intermediate structures. | Complementing experimental data to build a comprehensive mechanistic model for reactions involving the title compound. |

Q & A

Basic: What are the standard synthetic protocols for preparing 3-phenylprop-2-yn-1-ylmagnesium bromide?

Answer:

The synthesis typically involves reacting 3-phenylprop-2-yn-1-ol with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon/nitrogen) at 0–5°C. The reaction is initiated by catalytic iodine or 1,2-dibromoethane. Quenching with 1.5 N HCl followed by extraction with ethyl acetate (2×300 mL) and drying over Na₂SO₄ yields the product (55% average yield) . Key parameters:

- Solvent purity : THF must be rigorously dried to avoid proto-decomposition.

- Temperature control : Exothermic reactions require ice baths to prevent side reactions.

- Characterization : Use H NMR (e.g., δ 2.24 ppm for methyl groups) and ESI-MS (m/z 229.1 [M+1]) for validation .

Advanced: How can reaction conditions be optimized to improve yields in Grignard-based coupling reactions using this reagent?

Answer:

Optimization strategies include:

- Solvent selection : Replace THF with 2-MeTHF for higher boiling points and reduced flammability, as seen in analogous Grignard systems .

- Concentration : Maintain ≤0.5 M reagent concentration to minimize dimerization or ether cleavage side reactions.

- Additives : Use Lewis acids (e.g., CeCl₃) to enhance nucleophilicity in sterically hindered substrates .

- Kinetic profiling : Monitor reaction progress via in situ IR spectroscopy to identify optimal quenching times .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use face shields during transfers .

- Ventilation : Operate in fume hoods with ≥100 fpm airflow to prevent vapor accumulation (GHS Category 1 flammability) .

- Fire suppression : Keep CO₂ or dry chemical extinguishers nearby; avoid water (reacts violently) .

Advanced: How can researchers mitigate risks of flash fires during large-scale reactions?

Answer:

- Static control : Ground equipment and use conductive containers to prevent spark generation .

- Dilution : Use hydrocarbon solvents (e.g., hexane) to reduce reagent reactivity in bulk phases.

- Process monitoring : Implement automated temperature and pressure sensors with emergency quenching systems .

Basic: What analytical techniques are recommended for characterizing this compound and its reaction products?

Answer:

- NMR spectroscopy : H/C NMR for structural elucidation (e.g., alkyne protons at δ 2.5–3.0 ppm) .

- Mass spectrometry : ESI-MS or GC-MS to confirm molecular weight and purity (e.g., m/z 229.1 [M+1]) .

- Titration : Quantitative analysis via iodometric titration to determine active Mg content .

Advanced: How can conflicting data on reaction outcomes be resolved in cross-coupling studies?

Answer:

- Controlled replicates : Repeat experiments under inert conditions to rule out moisture/oxygen interference.

- Computational modeling : Use DFT calculations to predict reactivity trends (e.g., Fukui indices for electrophilic sites) .

- Side-product analysis : Isolate byproducts via column chromatography and characterize structurally to identify competing pathways .

Basic: What are the primary applications of this reagent in organic synthesis?

Answer:

- Carbon-carbon bond formation : Used in nucleophilic additions to ketones/aldehydes for propargyl alcohol synthesis .

- Heterocycle synthesis : Key intermediate in indole and quinoline scaffolds via cyclization reactions .

- Cross-coupling : Participates in Sonogashira or Negishi couplings for alkyne-functionalized aromatics .

Advanced: How does steric hindrance from the phenyl group influence its reactivity compared to simpler Grignard reagents?

Answer:

- Reduced nucleophilicity : The phenyl group lowers reactivity toward bulky electrophiles (e.g., tert-butyl ketones) by ~30% vs. methylmagnesium bromide .

- Solvent dependence : Reactivity in THF vs. diethyl ether shows 20% higher yields in ether due to stronger Mg coordination .

- Kinetic studies : Time-resolved NMR reveals slower initiation phases (t₁/₂ = 15 min) compared to allyl analogs (t₁/₂ = 5 min) .

Basic: What storage conditions ensure long-term stability of this reagent?

Answer:

- Temperature : Store at –20°C under argon in flame-resistant cabinets.

- Container : Use septum-sealed, amber glass bottles to prevent light/moisture ingress.

- Shelf life : Stability ≤6 months; monitor via periodic titration for active Mg content .

Advanced: What degradation products form upon prolonged storage, and how are they detected?

Answer:

- Hydrolysis products : Phenylpropargyl alcohol (δ 1.8 ppm in H NMR) and Mg(OH)Br precipitates.

- Oxidation : Trace phenylacetylene (GC-MS retention time: 8.2 min) from aerial oxidation .

- Mitigation : Add molecular sieves (4Å) and conduct quarterly FT-IR checks for OH stretches (3200–3600 cm⁻¹) .

Basic: How is this reagent utilized in tandem reaction sequences?

Answer:

Example protocol:

Grignard formation : React 3-phenylpropargyl bromide with Mg in THF (0°C, 4 h).

Cu-catalyzed coupling : Add phenylacetylene and CuI (5 mol%) for a Cadiot-Chodkiewicz reaction (70% yield).

Workup : Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography .

Advanced: What mechanistic insights explain its selectivity in asymmetric syntheses?

Answer:

- Chiral ligands : Use of (–)-sparteine induces enantiomeric excess (up to 85% ee) in propargyl alcohol formations .

- Steric effects : The phenyl group directs nucleophilic attack to less hindered carbonyl faces (Cram’s chelation model) .

- Kinetic resolution : Racemic substrates undergo differential reaction rates (krel = 2.1) when using chiral auxiliaries .

Basic: What are the environmental and disposal considerations for this compound?

Answer:

- Neutralization : Quench excess reagent with isopropanol followed by aqueous HCl.

- Waste segregation : Collect halogenated organics in designated containers for incineration.

- Regulatory compliance : Follow EPA guidelines for Mg/Br waste (RCRA D003) .

Advanced: How can computational tools aid in predicting its reactivity in novel reactions?

Answer:

- Machine learning : Train models on Reaxys/PubChem data to predict coupling partners (e.g., accuracy >80% for Pd-catalyzed reactions) .

- MD simulations : Simulate solvent effects on Mg coordination geometry to optimize reaction media .

- Reaxys analysis : Cross-reference analogous Grignard reactions (e.g., 3-(1,3-dioxolanyl)phenylmagnesium bromide) for trend extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.